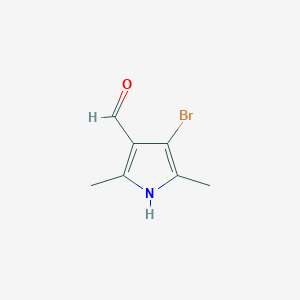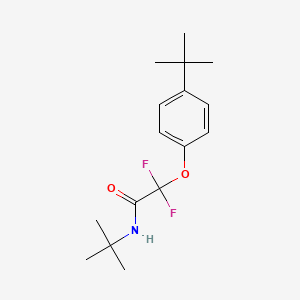
N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide: is a synthetic organic compound characterized by the presence of tert-butyl groups, phenoxy groups, and difluoroacetamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide typically involves the reaction of tert-butylphenol with difluoroacetic acid derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired amide bond. Common reagents used in the synthesis include tert-butylphenol, difluoroacetic acid, and tert-butylamine. The reaction conditions may vary, but typically involve moderate temperatures and solvent systems such as dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry: N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving amide bonds.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide bond can form hydrogen bonds with active site residues, influencing the activity of the target enzyme or receptor. The difluoroacetamide group may enhance the compound’s stability and binding affinity, contributing to its overall biological activity.
Comparison with Similar Compounds
- N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide
- N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-dichloroacetamide
- N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-dibromoacetamide
Uniqueness: this compound is unique due to the presence of difluoro groups, which can enhance its chemical stability and biological activity compared to its chloro or bromo analogs. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interaction with molecular targets.
Properties
IUPAC Name |
N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F2NO2/c1-14(2,3)11-7-9-12(10-8-11)21-16(17,18)13(20)19-15(4,5)6/h7-10H,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSWPFVIIWBHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC(C)(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
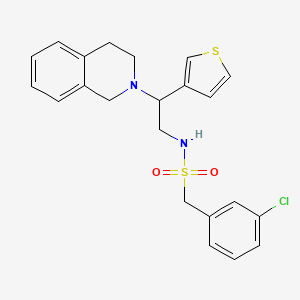
![2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2833449.png)
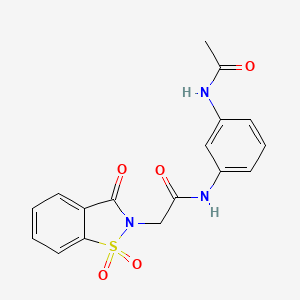
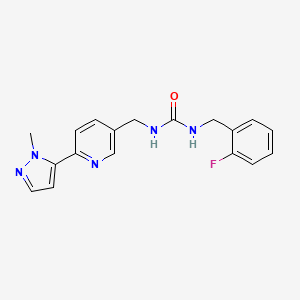
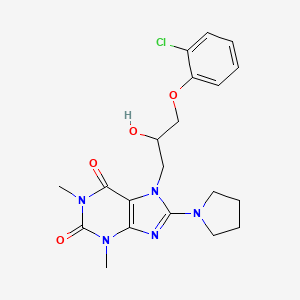
![Methyl 2-[[2-(3-bromo-4-methylphenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2833457.png)
![N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2833458.png)
![N'-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2833459.png)
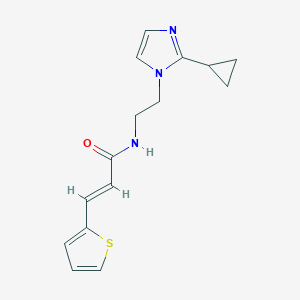
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2833465.png)
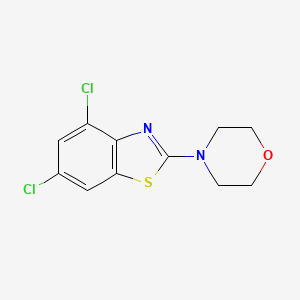
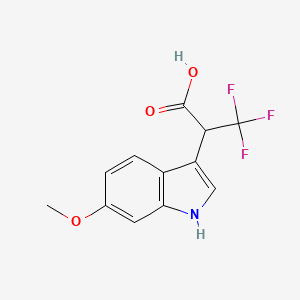
![N-[2-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2833468.png)
